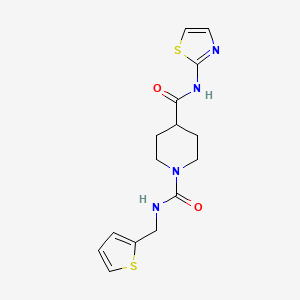![molecular formula C20H14Cl2FN5O2S B2592491 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894037-97-9](/img/structure/B2592491.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups, including a thiazole ring and a triazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecule contains several aromatic rings, which likely contribute to its stability. The presence of electronegative atoms such as nitrogen, oxygen, and halogens (chlorine and fluorine) could result in polar bonds and potential sites for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the thiazole and triazole rings, as well as the electronegative chlorine and fluorine atoms. These could act as sites for electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as solubility, melting point, and boiling point would be influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions .Scientific Research Applications
Structural Characterization and Synthesis
- Synchrotron X-Ray Powder Diffraction : Gülsüm Gündoğdu et al. (2017) utilized synchrotron X-ray powder diffraction to determine the structure of two novel compounds, including one structurally similar to the specified chemical. This study emphasizes the importance of advanced structural analysis in understanding the molecular framework of such complex compounds (Gündoğdu et al., 2017).
- Single Crystal Diffraction : Research by B. Kariuki et al. (2021) synthesized isostructural compounds and used single crystal diffraction for structure determination. This methodology is critical for comprehending the molecular geometry and potential reactivity of such chemicals (Kariuki et al., 2021).
Biological Activities
- Antimicrobial and Antifungal Properties : Meltem Yolal et al. (2012) synthesized molecules containing thiazole derivatives and evaluated their antimicrobial activities. Such studies are pivotal for exploring the potential medical applications of these compounds (Yolal et al., 2012).
- Antiviral and Cytotoxic Activities : A study by K. Dawood et al. (2011) highlighted the synthesis and antiviral, as well as cytotoxic activities of new pyrazole- and isoxazole-based heterocycles. This research underscores the significance of such compounds in developing antiviral therapies (Dawood et al., 2011).
Advanced Applications
- Electrochemical and Electrochromic Properties : The study by Bin Hu et al. (2013) explores the impact of acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives. This research could pave the way for innovative applications in materials science (Hu et al., 2013).
- Herbicidal Activities : M. Kalhor and A. Dadras (2013) synthesized novel compounds with potential herbicidal activities. Such applications are crucial in agricultural science, especially in the development of new herbicides (Kalhor & Dadras, 2013).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-13-5-6-16(23)15(22)9-13/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWPTYWKEBGGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
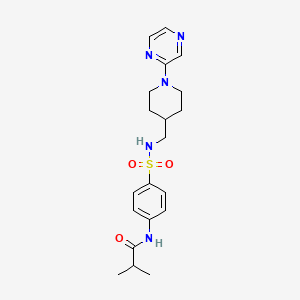
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)
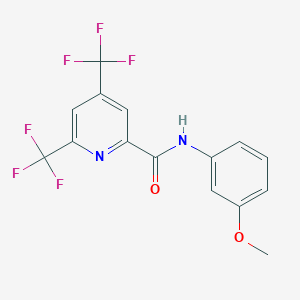
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2592417.png)

![3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2592421.png)


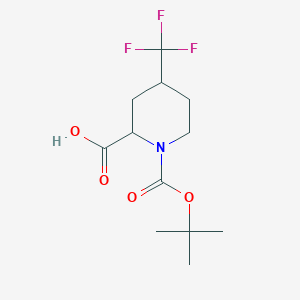
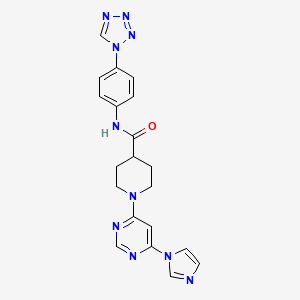

![[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2592429.png)
